3-Methylphthalic anhydride

Overview

Description

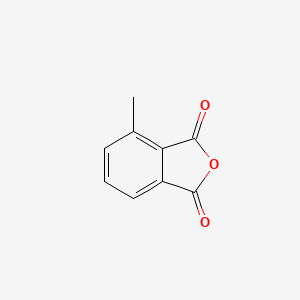

3-Methylphthalic anhydride (3-MPA, CAS 4792-30-7) is a substituted derivative of phthalic anhydride (PA) with a methyl group at the 3-position of the benzene ring. Its molecular formula is C₉H₆O₃, with a molecular weight of 162.14 g/mol . Structurally, it consists of a fused benzene ring and a cyclic anhydride moiety, making it reactive toward nucleophiles like alcohols and amines.

3-MPA is notable as a bio-based near-drop-in replacement for petrochemical-derived PA, with applications in coatings, pigments, polyurethanes, and lubricants .

Preparation Methods

Synthesis via Diels–Alder Cycloaddition and Subsequent Dehydration

The most widely studied and industrially relevant method for preparing 3-methylphthalic anhydride involves a two-step process:

- Step 1: Diels–Alder cycloaddition between 2-methylfuran and maleic anhydride.

- Step 2: Acid-catalyzed dehydration of the resulting oxanorbornene intermediate to yield this compound.

- The Diels–Alder reaction proceeds efficiently at room temperature under solvent-free conditions, yielding the oxanorbornene dicarboxylic anhydride intermediate with high selectivity (up to 96%) and good yield (around 84%).

- Dehydration is typically carried out using strong acid catalysts such as methanesulfonic acid combined with acetic anhydride, which forms mixed sulfonic carboxylic anhydrides that promote ring cleavage and aromatization at relatively low temperatures (298–353 K). This method achieves up to 80% selectivity for this compound.

- The reaction is sensitive to temperature and solvent conditions to avoid retro-Diels–Alder reactions and polymerization of furan derivatives.

- The intermediate formed during dehydration has been isolated and characterized, confirming the mechanism involves cleavage of the oxanorbornene ring followed by aromatization.

- Computational studies using density functional theory (DFT) support the experimental observations, revealing a lactone intermediate that influences product selectivity.

Zeolite-Catalyzed Synthesis from Renewable Precursors

A novel approach involves the use of zeolite catalysts to convert biomass-derived 2-methylfuran and maleic anhydride into this compound.

- Zeolite catalysts provide a platform for selective Diels–Alder reactions with enhanced control over product distribution.

- Computational modeling combined with experimental data has elucidated the reaction network, highlighting the importance of substitution patterns on the furan ring and the formation of key intermediates.

- The zeolite-catalyzed route offers a sustainable alternative to fossil-based processes, aligning with green chemistry principles.

- The method achieves comparable yields and selectivity to traditional acid-catalyzed dehydration while enabling mechanistic insights for further optimization.

Improved Synthesis via Adduct Formation and Thermal Treatment

An earlier method reported by Newman and Lee involves forming an adduct between 2-methylfuran and maleic anhydride, which upon thermal treatment yields this compound and related acids.

- The adduct is formed by mixing 2-methylfuran with maleic anhydride, followed by controlled heating.

- This route allows isolation of both the anhydride and free acid forms, providing flexibility for downstream applications.

- The improved synthesis demonstrated higher yields and purity compared to previous methods.

- The process benefits from mild reaction conditions and straightforward product isolation.

Diels–Alder Cycloaddition Using Ionic Liquid Catalysts

A method employing ionic liquids as catalysts for the Diels–Alder reaction between isoprene and maleic anhydride has been reported for related methyl tetrahydrophthalic anhydrides, which are structurally similar to this compound.

- The reaction is conducted at 50°C for 2.5 hours in the presence of a small amount of ionic liquid catalyst.

- Gas chromatography-mass spectrometry (GC-MS) confirms high conversion rates (~99%) and yields (~99%) of the desired anhydride.

- The ionic liquid catalyst enhances reaction rates and selectivity under mild conditions.

- This approach may be adapted for this compound synthesis by modifying the diene component.

Summary Table of Preparation Methods

Analytical and Mechanistic Insights

- Intermediates: The oxanorbornene dicarboxylic anhydride intermediate is key to the synthesis, confirmed by spectroscopic methods and isolated in pure form.

- Mechanism: The dehydration step proceeds via mixed sulfonic carboxylic anhydrides facilitating ring cleavage and aromatization.

- Computational Studies: DFT calculations reveal the formation of a lactone intermediate due to the 1,3-substitution pattern on the furan ring, influencing product distribution and selectivity.

Chemical Reactions Analysis

Dehydration Reactions

The dehydration of Diels-Alder adducts is a significant reaction pathway for obtaining 3-methylphthalic anhydride:

-

Selectivity and Yields : The selectivity towards aromatics during the dehydration process varies based on the substituents on the oxanorbornene compound. For instance, under specific conditions (e.g., using methanesulfonic acid), selectivities of up to 66% for this compound have been achieved .

-

Temperature Influence : The reaction temperature plays a critical role in the yield and selectivity of the product. Higher temperatures may lead to retro-Diels-Alder reactions, reverting products back to starting materials, thus complicating yield maximization .

Esterification Reactions

This compound can undergo esterification reactions, which are essential for producing various derivatives:

-

Diesterification Process : A notable example is the two-step diesterification with 2-ethylhexanol. The first step involves alcoholysis followed by acid-catalyzed esterification. The kinetics of this reaction have been characterized using Fourier-transform infrared spectroscopy, indicating that the second esterification step is often the rate-limiting factor .

Mechanistic Insights

The mechanisms underlying the formation of this compound involve several intermediates:

-

Lactone Intermediate Formation : Research indicates that a lactone intermediate forms during reactions involving 1,3-substitution patterns on reactants. This intermediate significantly influences product composition and selectivity towards phthalic anhydride precursors .

-

Polymerization Pathways : The dehydration reactions can also lead to polymerization of intermediates such as oxanorbornene dicarboxylic anhydride, emphasizing the complexity of reaction pathways and potential side reactions that may occur during synthesis .

Kinetic Studies

Kinetic studies have shown that various factors influence the rate of reactions involving this compound:

-

Acid Catalysis : The presence of acidic conditions has been shown to enhance reaction rates significantly, particularly in esterification processes where acid catalysis is critical .

-

Temperature Control : Maintaining optimal temperatures is crucial to prevent retro-Diels-Alder reactions that can lead to decreased yields of desired products .

Scientific Research Applications

Chemical Properties and Production

Chemical Identity:

- CAS Number: 4792-30-7

- Molecular Formula: C₉H₆O₃

- Molecular Weight: 162.14 g/mol

- Melting Point: 114°C to 116°C

3-MPA is synthesized through various methods, including the reaction of furan derivatives with maleic anhydride, which can yield significant amounts of 3-MPA under optimized conditions. Research indicates that yields can reach up to 66% under specific experimental setups, although this is not yet viable for industrial scale production due to temperature constraints .

Applications in Coatings

1. Sustainable Coatings:

Relement has pioneered the development of bio-based 3-MPA, termed bio MPA, which serves as an alternative to traditional petrochemical phthalic anhydride in coatings. This bio-derived compound enhances the performance characteristics of coatings, including hardness and UV stability, while significantly reducing the carbon footprint associated with their production .

2. Alkyd and Polyester Coatings:

Bio MPA is particularly effective in high-performance alkyd and polyester coatings. Its incorporation into these formulations not only improves mechanical properties but also contributes to sustainability by utilizing renewable feedstocks derived from biomass .

Applications in Plastics and Polymers

1. Plasticizers:

Research has demonstrated the potential of 3-MPA as a plasticizer. A study involving diesterification reactions with 2-ethylhexanol showed that 3-MPA can be transformed into a diester suitable for use as an alternative plasticizer, indicating its versatility in modifying polymer properties .

2. Specialty Polymers:

The compound is also utilized in the production of specialty polymers and adhesives. Its unique chemical structure allows for various modifications that enhance the performance of these materials in terms of durability and resistance to environmental factors .

Case Studies and Research Findings

1. Pilot Plant Success:

Relement's successful pilot plant run for producing bio MPA marked a significant achievement in sustainable chemical production. The process was optimized to ensure high-quality output suitable for commercial applications, showcasing the feasibility of scaling up bio MPA production .

2. Kinetic Studies:

A study employing Fourier Transform Infrared Spectroscopy (FTIR) for kinetic characterization revealed insights into the reaction mechanisms involved in the esterification processes using 3-MPA. This research aids in understanding how to optimize production parameters for better efficiency and product quality .

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Coatings | Used as a key ingredient in alkyd and polyester coatings | Improved hardness, UV stability |

| Plasticizers | Potential use as a diester plasticizer | Enhanced flexibility and durability |

| Specialty Polymers | Modifications leading to advanced adhesive properties | Increased resistance to wear |

| Sustainable Practices | Bio-based alternatives reducing reliance on fossil fuels | Lower carbon footprint |

Mechanism of Action

The mechanism of action of 3-Methylphthalic anhydride involves its reactivity as an anhydride. It readily undergoes nucleophilic substitution reactions, where the anhydride group is attacked by nucleophiles such as water, alcohols, or amines. This leads to the formation of corresponding acids, esters, or amides. The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below summarizes key differences between 3-MPA and structurally related anhydrides:

Reactivity and Functionalization

- 3-MPA: Undergoes esterification with alcohols (e.g., 2-ethylhexanol) in a two-step process: alcoholysis followed by acid-catalyzed esterification . Its methyl group slightly reduces electrophilicity compared to PA but enhances solubility in organic matrices.

- PA : Highly reactive in polyester and alkyd resin synthesis due to unsubstituted aromatic ring.

- Tetrachlorophthalic Anhydride : Enhanced reactivity toward amines due to electron-withdrawing Cl groups, but prone to hydrolysis .

- Hexahydromethylphthalic Anhydride : Lower reactivity due to saturation; used in thermally stable epoxy formulations .

Industrial and Environmental Impact

- 3-MPA : Positioned as a sustainable alternative to PA, with biomass-derived routes reducing reliance on petrochemicals . However, current production costs are higher than PA due to low-temperature synthesis requirements .

- PA : Dominates bulk chemical markets but faces environmental scrutiny due to fossil fuel dependence .

Research Findings and Challenges

Key Advancements

- Catalytic Systems : Zeolite H-Y with Pd/C improves 3-MPA yield by balancing dehydration and dehydrogenation, suppressing decarboxylation .

- Esterification Kinetics: FTIR studies confirm 3-MPA’s esterification with 2-ethylhexanol follows second-order kinetics, comparable to PA .

Limitations

Biological Activity

3-Methylphthalic anhydride (3-MPA) is a chemical compound with significant industrial applications, particularly in the production of coatings, adhesives, and specialty polymers. Recent studies have highlighted its biological activities, revealing potential implications for health and safety, as well as its role in sustainable chemical processes.

This compound is derived from phthalic anhydride through various synthetic routes, including the Diels-Alder reaction involving maleic anhydride and 2-methylfuran. This compound exhibits a molecular formula of C₉H₆O₃ and a molecular weight of 162.14 g/mol. The synthesis of 3-MPA has been optimized to enhance yield and reduce environmental impact, with methods demonstrating yields up to 66% under specific conditions .

Anticancer Properties

Recent research indicates that 3-MPA possesses anticancer activity , specifically in inhibiting cancer cell growth. Studies have shown that it interferes with the synthesis of DNA and RNA in cancer cells, leading to reduced proliferation rates . This property positions 3-MPA as a candidate for further investigation in cancer therapeutics.

Toxicological Profile

Despite its potential therapeutic benefits, the toxicological profile of 3-MPA raises concerns. Data from PubChem suggest that while it has utility in industrial applications, exposure can lead to adverse health effects. The compound is classified under various safety categories depending on concentration and exposure duration .

Case Studies and Research Findings

- Inhibition of Cancer Cell Growth : A study demonstrated that 3-MPA significantly reduced the viability of specific cancer cell lines by disrupting cellular processes involved in DNA replication. The IC50 values reported were indicative of its potency compared to other known anticancer agents .

- Environmental Impact : The production of bio-based 3-MPA from renewable resources such as biomass-derived furan has been explored. This approach not only provides a sustainable alternative to petrochemical sources but also enhances the environmental profile of coatings and polymers produced from 3-MPA .

Data Table: Biological Activities and Toxicity

Future Directions

The dual nature of 3-MPA as both a potential therapeutic agent and a compound with significant industrial applications necessitates further research. Future studies should focus on:

- Mechanistic Studies : Understanding the precise mechanisms through which 3-MPA exerts its anticancer effects.

- Long-term Toxicity Assessments : Evaluating the long-term health impacts of exposure to 3-MPA in occupational settings.

- Sustainable Production Methods : Continuing to develop environmentally friendly synthesis routes that leverage renewable resources.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methylphthalic anhydride, and how are intermediates like oxanorbornene derivatives optimized to minimize retro-Diels–Alder reactions?

- Methodology : The synthesis involves a Diels–Alder reaction between maleic anhydride and biomass-derived furans (e.g., 2-methylfuran), followed by acid-catalyzed dehydration of the oxanorbornene intermediate. Key challenges include competing retro-Diels–Alder reactions and low yields. Optimization strategies include using binary solvent systems (e.g., sulfolane/sulfuric acid) at controlled temperatures (~218 K) to stabilize intermediates . Soxhlet extraction with benzene is recommended for purifying derivatives like 3-methylphthalimide .

Q. How can the purity and structural integrity of this compound be validated using spectroscopic and chromatographic techniques?

- Methodology :

- Melting Point Analysis : Confirm purity via melting point (114–118°C) .

- HPLC : Use 98% purity thresholds with moisture content ≤0.5% .

- NMR/IR Spectroscopy : Analyze characteristic peaks (e.g., anhydride carbonyl stretch at ~1850 cm⁻¹) and compare with reference data .

Q. What are the recommended protocols for synthesizing derivatives such as 3-methylphthalimide from this compound?

- Methodology : React the anhydride with ammonium hydroxide in ethanol (24°C, 40 h) to form the imide. Purify via recrystallization from methanol-ethyl acetate, achieving yields >90% .

Advanced Research Questions

Q. How do steric and electronic effects of substituents (e.g., methyl vs. chloro) influence regioselectivity in Grignard reactions with this compound?

- Methodology : In reactions with aryl Grignard reagents (e.g., phenylmagnesium bromide), steric hindrance from the 3-methyl group directs nucleophilic attack to the less hindered carbonyl carbon (96% selectivity at the 1-position). Polar effects from electron-withdrawing groups (e.g., Cl) further alter reactivity, as shown in comparative studies with 3-chlorophthalic anhydride . Computational modeling (e.g., DFT) can predict regioselectivity trends.

Q. What computational models best correlate the solubility of this compound in organic solvents, and how are dissolution thermodynamics calculated?

- Methodology : Use the modified Apelblat equation to correlate solubility data in solvents like acetonitrile or methanol (283–328 K). Calculate dissolution thermodynamics (ΔH, ΔS, ΔG) via van’t Hoff analysis. For example, ΔH values for similar chlorinated analogs range from +15 to +25 kJ/mol, indicating endothermic dissolution .

Q. How can competing reaction pathways during the dehydration of oxanorbornene intermediates be suppressed to improve yields of this compound?

- Methodology :

- Solvent Optimization : Use high-boiling solvents (e.g., acetic anhydride) to reduce retro-Diels–Alder reactions .

- Acid Catalysts : Test binary acid systems (e.g., HBr in glacial acetic acid) to enhance dehydration efficiency.

- Temperature Control : Operate below 273 K to stabilize intermediates, though industrial scalability remains challenging .

Q. Key Research Gaps

- Sustainable Synthesis : Current biomass-derived routes face yield limitations (<66%) due to competing reactions. Novel catalysts (e.g., zeolites) or flow chemistry systems may improve efficiency .

- Decarboxylation Pathways : Mechanistic studies are needed to understand how 3-methylphthalic acid converts to toluic acids under catalytic conditions .

Properties

IUPAC Name |

4-methyl-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWWAWPHAOPTQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063606 | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4792-30-7, 30140-42-2 | |

| Record name | 3-Methylphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1,3-isobenzofurandione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Isobenzofurandione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030140422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylphthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61875 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylphthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYL-1,3-ISOBENZOFURANDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJC50EL71I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.